(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
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Description
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed methods for synthesizing benzothiazole derivatives and investigated their antimicrobial properties. For example, a study described the novel synthesis of 2-substituted derivatives of benzothiazole compounds and their screening for antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Material Science Applications
The compound and its derivatives have also found applications in materials science. A series of new liquid crystals with a benzothiazole core were synthesized, showcasing the impact of the benzothiazole structure on the mesomorphic properties of these materials, indicating their potential use in liquid crystal displays and other electronic devices (Ha, Koh, Lee, Yeap, Lin, & Ong, 2010).
Antitumor and Chemotherapeutic Potential
Further, the compound's derivatives have been explored for their antitumor and chemotherapeutic potential. For instance, research into the design and synthesis of new oxadiazole-benzothiazole and hydrazone derivatives has demonstrated promising cytotoxic and antimicrobial activities, suggesting these compounds could serve as leads in the development of new cancer treatments (Kaya et al., 2017).
Anticholinesterase Activity
Additionally, compounds containing benzothiazole units have been investigated for their potential as acetylcholinesterase inhibitors, which could have applications in treating neurodegenerative diseases such as Alzheimer's. Although not directly matching the exact compound requested, these studies highlight the broader research interest in benzothiazole derivatives for their biological and pharmacological activities (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-13-11-22-17-9-8-16(25-2)14-18(17)27-20(22)21-19(23)10-12-26-15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVLNALKVGMXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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